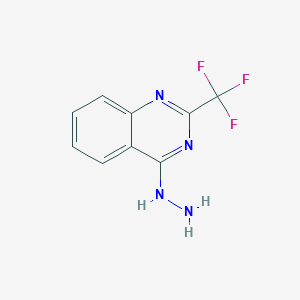

4-Hydrazino-2-(trifluoromethyl)quinazoline

Description

Significance of Quinazoline (B50416) Scaffolds in Heterocyclic Chemistry

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a cornerstone in heterocyclic chemistry. mdpi.com This bicyclic aromatic system is not merely a structural curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov Quinazoline derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antihypertensive properties. mdpi.comnih.gov

The versatility of the quinazoline ring system stems from its amenability to chemical modification at various positions, allowing for the fine-tuning of its biological and physicochemical properties. nih.gov Its structural features enable it to interact with a wide range of biological targets, making it a frequent component in the design of new therapeutic agents. researchgate.net Several FDA-approved drugs are built upon this scaffold, underscoring its therapeutic relevance.

Structural Features and Importance of Trifluoromethyl and Hydrazine (B178648) Moieties in Contemporary Chemical Research

The functionalization of the quinazoline scaffold with specific moieties like trifluoromethyl (CF3) and hydrazine (-NHNH2) groups is a deliberate strategy in modern drug design to enhance molecular properties.

The trifluoromethyl group is one of the most impactful fluorine-containing substituents used in medicinal chemistry. spectrabase.comnih.gov Its introduction into a molecule can profoundly alter its characteristics:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase a drug's half-life. spectrabase.com

Lipophilicity : The CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes. spectrabase.com

Binding Affinity : As a strong electron-withdrawing group, it can alter the electronic properties of the parent molecule, potentially enhancing interactions with biological targets. researchgate.net

Bioisosterism : It is often used as a bioisostere for other groups like methyl or chloro, allowing for the modification of a compound's steric and electronic profile. nih.gov

The hydrazine moiety is a highly reactive and versatile functional group in organic synthesis. magtechjournal.comchemcd.com In the context of compounds like 4-Hydrazino-2-(trifluoromethyl)quinazoline, its primary importance lies in its role as a nucleophile and a precursor for the synthesis of various heterocyclic systems. alchempharmtech.comresearchgate.net The hydrazine group readily reacts with carbonyl compounds to form hydrazones and can be used to construct fused ring systems such as triazoles and pyridazines, which themselves are classes of compounds with significant biological activities. alchempharmtech.comnih.gov This reactivity makes hydrazino-substituted quinazolines valuable building blocks for creating diverse chemical libraries for drug discovery. nih.gov

Current Academic Research Landscape and Future Directions for this compound

Current academic research on this compound primarily focuses on its utility as a synthetic intermediate rather than its intrinsic biological activity. The compound serves as a key building block for the construction of more elaborate, biologically active molecules, particularly fused heterocyclic systems.

A common synthetic pathway involves the reaction of the hydrazine group to form a new ring fused to the quinazoline core. For instance, research has shown that 4-hydrazinoquinazolines can be reacted with various reagents to synthesize triazolo[4,3-c]quinazolines. researchgate.net This strategy has been applied to create novel compounds evaluated for their potential as anticancer agents. In one study, derivatives of 3-(trifluoromethyl)- spectrabase.comnih.govmagtechjournal.comtriazolo[4,3-c]quinazoline were synthesized and showed significant cytotoxic activities against cancer cell lines. nih.gov The presence of the trifluoromethyl group was noted as being beneficial for this activity. nih.gov

The synthesis of the parent compound, this compound, typically follows a multi-step sequence. A common approach begins with a substituted anthranilic acid derivative, which is cyclized to form the quinazolinone core. Subsequent chemical transformations, often involving chlorination at the 4-position followed by nucleophilic substitution with hydrazine hydrate (B1144303), yield the final product. This synthetic route is analogous to the preparation of other 4-substituted-2-(trifluoromethyl)quinazoline derivatives. magtechjournal.com

| Step | Reactants | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | 2-Aminobenzamide | Condensation/Cyclization | 2-(Trifluoromethyl)quinazolin-4(3H)-one |

| 2 | 2-(Trifluoromethyl)quinazolin-4(3H)-one, Chlorinating Agent (e.g., POCl₃) | Chlorination | 4-Chloro-2-(trifluoromethyl)quinazoline (B1586263) |

| 3 | 4-Chloro-2-(trifluoromethyl)quinazoline, Hydrazine Hydrate | Nucleophilic Substitution | This compound |

| 4 | This compound, Cyclizing Agent (e.g., Orthoesters, Acid Chlorides) | Cyclocondensation | Fused Heterocyclic Systems (e.g., Triazoloquinazolines) |

Future research directions will likely continue to exploit the reactivity of the hydrazine group in this compound. The development of novel cyclization reactions to access new and diverse fused heterocyclic systems is a promising avenue. These new derivatives can then be screened for a wide range of biological activities, leveraging the beneficial properties imparted by both the quinazoline scaffold and the trifluoromethyl group. Further exploration into its coordination chemistry and potential applications in materials science may also represent new frontiers for this versatile chemical building block.

Structure

3D Structure

Properties

IUPAC Name |

[2-(trifluoromethyl)quinazolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(15-8)16-13/h1-4H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZZCRXGECYMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363080 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

154136-31-9 | |

| Record name | 4-hydrazino-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Hydrazino 2 Trifluoromethyl Quinazoline

Reactivity and Transformation of the Hydrazine (B178648) Moiety

The hydrazine group at the C4 position of the quinazoline (B50416) ring is a potent nucleophile and the primary site for derivatization. Its reactivity enables the construction of various fused heterocyclic systems and the formation of Schiff bases through condensation reactions.

The bifunctional nature of the hydrazine group, possessing two adjacent nucleophilic nitrogen atoms, makes it an ideal precursor for intramolecular cyclization reactions. These reactions are instrumental in synthesizing fused polycyclic systems, most notably triazoloquinazolines, which are of significant interest in drug discovery.

The reaction of 4-hydrazinoquinazolines with single-carbon electrophiles, such as carboxylic acids or their derivatives, is a well-established method for constructing a fused 1,2,4-triazole (B32235) ring, leading to the formation of triazoloquinazolines. researchgate.netscispace.com Depending on the reaction conditions and the specific reagents used, different isomers of the triazoloquinazoline system can be formed.

A pertinent example, while starting from a closely related precursor, illustrates the incorporation of a trifluoromethyl group into the final fused system. The reaction of 2-chloro-4-hydrazinylquinazoline (B2550126) with trifluoroacetic acid results in the formation of 3-(trifluoromethyl)- ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolin-5-one. nih.gov This reaction proceeds via an initial acylation of the exocyclic nitrogen of the hydrazine moiety, followed by an intramolecular cyclization with the elimination of water to yield the fused triazole ring.

The general strategy involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbon of the reagent (e.g., the carbonyl carbon of an acid chloride or anhydride), followed by a cyclodehydration step involving one of the ring nitrogens (N1 or N3) of the quinazoline core. ekb.egnih.gov The choice of cyclizing agent dictates the substituent on the newly formed triazole ring.

| Reagent | Resulting Fused System | Reference |

|---|---|---|

| Trifluoroacetic acid | 3-(Trifluoromethyl)- ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolin-5-one | nih.gov |

| Acid Chlorides (e.g., benzoyl chloride) | Substituted ekb.egnih.govresearchgate.nettriazolo[1,5-c]quinazolines | nih.gov |

| Triethyl orthoformate | Unsubstituted ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazoline | scispace.com |

| Acetic Anhydride | 3-Methyl- ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one | ekb.eg |

In the synthesis of fused heterocyclic systems from 4-hydrazinoquinazolines, the initially formed product can sometimes undergo rearrangement to a more thermodynamically stable isomer. A notable example is the Dimroth rearrangement, which is frequently observed in nitrogen-containing heterocyclic systems. researchgate.net This process typically involves the interchange of atoms within the heterocyclic ring, leading to a structural reorganization.

In the context of triazoloquinazolines, the kinetically favored product, often the ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazoline isomer, can rearrange to the more stable ekb.egnih.govresearchgate.nettriazolo[1,5-c]quinazoline system. nih.govbeilstein-journals.org This rearrangement is often facilitated by acidic or basic conditions, or simply by heat. nih.gov

The generally accepted mechanism for the Dimroth rearrangement in these systems involves a sequence of steps: beilstein-journals.orgnih.gov

Protonation/Activation : The process is often initiated by the protonation of a ring nitrogen atom, which facilitates ring opening.

Ring Opening : The pyrimidine (B1678525) ring of the quinazoline moiety opens, typically through the cleavage of the C4-N3 bond, to form an open-chain intermediate.

Tautomerization/Rotation : The open-chain intermediate undergoes tautomerization and rotation around a single bond, allowing the atoms to reorient.

Ring Closure : A subsequent intramolecular cyclization occurs, where the exocyclic nitrogen atom attacks the appropriate carbon to form the new, more stable heterocyclic ring.

Deprotonation : The final step involves the loss of a proton to yield the rearranged product.

This rearrangement is a crucial consideration in the synthesis of triazoloquinazolines, as reaction conditions can be tuned to selectively isolate either the kinetic or the thermodynamic product.

The primary amine functionality of the hydrazine moiety readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones. This reaction provides a straightforward route to a variety of derivatives, most notably Schiff bases.

The reaction of 4-hydrazino-2-(trifluoromethyl)quinazoline with an aldehyde or ketone, typically under reflux in a suitable solvent like ethanol (B145695) and often with a catalytic amount of acid, leads to the formation of a hydrazone, a type of Schiff base. jocpr.comrsc.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. The resulting intermediate then eliminates a molecule of water to form the stable C=N double bond characteristic of a hydrazone. nih.gov

The general reaction is as follows: Quinazoline-NHNH₂ + R-CHO → Quinazoline-N=CH-R + H₂O

The properties and reactivity of the resulting Schiff base can be modulated by the nature of the "R" group derived from the aldehyde. A wide variety of aromatic and aliphatic aldehydes can be used, allowing for the introduction of diverse structural motifs onto the quinazoline core. jocpr.com These Schiff bases are not only stable final products but can also serve as intermediates for further cyclization reactions to generate other complex heterocyclic systems.

| Carbonyl Compound Type | Product | Significance |

|---|---|---|

| Aromatic Aldehydes | Aryl Hydrazones | Introduces various substituted aromatic rings. |

| Aliphatic Aldehydes/Ketones | Alkyl Hydrazones | Provides access to derivatives with aliphatic side chains. nih.gov |

| Monosaccharides | Sugar Hydrazones | Forms glyco-conjugates of the quinazoline scaffold. nih.gov |

Condensation Reactions with Aldehydes and Related Carbonylic Compounds

Influence of the Trifluoromethyl Group on Molecular Reactivity

The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the this compound molecule:

Decreased Basicity of Ring Nitrogens : The electron-withdrawing nature of the -CF₃ group reduces the electron density throughout the quinazoline ring system. This decreases the basicity of the ring nitrogen atoms (N1 and N3), making them less susceptible to protonation or electrophilic attack compared to non-substituted quinazolines.

Increased Acidity of Hydrazine Protons : The inductive effect of the -CF₃ group can slightly increase the acidity of the N-H protons on the hydrazine moiety.

Activation of the Ring towards Nucleophilic Attack : While the hydrazine group at C4 is the primary site for reaction, the strong electron-withdrawing -CF₃ group at C2 makes the quinazoline ring more electron-deficient. This can influence the susceptibility of the ring to certain types of nucleophilic substitution reactions under specific conditions.

Enhanced Lipophilicity and Stability : The trifluoromethyl group significantly increases the lipophilicity of the molecule. nih.govresearchgate.net It is also metabolically very stable, as the carbon-fluorine bond is exceptionally strong. These properties are particularly important in the context of medicinal chemistry, where they can improve a compound's pharmacokinetic profile. Research has shown that the substitution of a triazoloquinazoline scaffold with a trifluoromethyl moiety can be beneficial for biological activity, potentially by enhancing binding affinity through hydrophobic interactions. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| ekb.egnih.govresearchgate.nettriazolo[1,5-c]quinazoline |

| ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazoline |

| 2-Chloro-4-hydrazinylquinazoline |

| Trifluoroacetic acid |

| 3-(Trifluoromethyl)- ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolin-5-one |

| Benzoyl chloride |

| Triethyl orthoformate |

| Acetic Anhydride |

| 3-Methyl- ekb.egnih.govresearchgate.nettriazolo[4,3-c]quinazolin-5(6H)-one |

Electronic Effects on Reaction Pathways and Selectivity

The reactivity of the this compound molecule is fundamentally governed by the distribution of electron density within its heterocyclic system. The quinazoline ring itself is an electron-deficient aromatic system. This deficiency is significantly amplified by the presence of a trifluoromethyl (-CF₃) group at the C2 position. The -CF₃ group exerts a potent negative inductive effect (-I), withdrawing electron density from the ring and rendering the carbon atoms, particularly the C4 position, highly electrophilic. anu.edu.au

In contrast, the hydrazino group (-NHNH₂) attached at the C4 position acts as a strong electron-donating group through a positive mesomeric effect (+M). It is also a potent nucleophile. This electronic push-pull dynamic makes the C4 position a focal point of reactivity, but the reactions are dominated by the nucleophilic character of the exocyclic hydrazino moiety. Nucleophilic substitution at the C4 carbon is less common once the hydrazino group is in place; instead, the hydrazino group itself becomes the primary site of reaction.

The primary reaction pathways for this compound involve the terminal nitrogen atom of the hydrazino group acting as a nucleophile, attacking a wide variety of electrophilic reagents. This high degree of selectivity is due to the lone pair of electrons on the terminal nitrogen being readily available for bond formation.

Common derivatization strategies stemming from these electronic properties include:

Condensation Reactions: The hydrazino group readily condenses with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). nih.govnih.gov This reaction is a cornerstone of its functionalization.

Acylation Reactions: Reaction with acid chlorides or anhydrides leads to the formation of acylhydrazides. This introduces a new carbonyl functional group, which can be used for further modifications. nih.gov

Cyclocondensation Reactions: The true synthetic versatility of this compound is realized in cyclocondensation reactions. The 1,2-dinucleophilic nature of the hydrazino group allows it to react with 1,2- or 1,3-dielectrophiles to construct novel fused heterocyclic rings. For instance, reaction with β-ketoesters or 1,3-diketones can yield pyrazole (B372694) derivatives, while reactions with α-haloketones or dicarbonyl compounds can lead to the formation of fused triazine or triazole ring systems. nih.gov This strategy is widely employed for creating complex polycyclic molecules. For example, reactions of analogous 4-hydrazinoquinazolines with reagents like diethyl oxalate (B1200264) or ethyl chloroacetate (B1199739) have been shown to produce fused acs.orgresearchgate.netmagtechjournal.comtriazino[4,3-c]quinazoline systems. nih.gov Similarly, reactions with various acid chlorides can lead to the formation of acs.orgresearchgate.netmagtechjournal.comtriazolo[1,5-c]quinazolines via Dimroth rearrangement. nih.gov

Impact on Molecular Stability and Functionalization Potential

The molecular stability of this compound is robust under typical conditions, owing to its aromatic core. However, the hydrazino moiety represents a point of potential instability. The N-N single bond is susceptible to cleavage under oxidative conditions. acs.org Studies on structurally related 2-arylquinazolin-4-hydrazines have shown that these molecules can decompose in an oxidative environment, leading to the cleavage of the N-N bond. acs.org Similarly, other hydrazinyl-heterocycles have been observed to undergo autoxidation reactions. mdpi.com This sensitivity to oxidation is an important consideration in the handling, storage, and reaction design involving this compound.

The molecule may also exhibit tautomerism. The proton on the hydrazino group can potentially migrate to one of the ring nitrogens, leading to a dynamic equilibrium between the 4-hydrazino form and a 4-(3H)-ylidene)hydrazine tautomer. For related quinazoline derivatives, the hydrazono tautomer has been identified as a significant contributor. acs.org

The functionalization potential of this compound is exceptionally high, primarily due to the versatility of the hydrazino group. This group serves as a powerful and selective handle for building molecular complexity. The derivatization pathways almost exclusively exploit the nucleophilicity of the hydrazino moiety, allowing for the synthesis of a vast array of derivatives where the core 2-(trifluoromethyl)quinazoline scaffold remains intact.

The table below summarizes key derivatization reactions based on the reactivity of analogous 4-hydrazino-heterocycles.

| Reaction Type | Reagent Class | Example Reagent | Resulting Structure/System | Reference |

|---|---|---|---|---|

| Condensation | Aldehydes/Ketones | Acetone, Monosaccharides | Hydrazones (Schiff Bases) | nih.gov |

| Acylation / Cyclization | Acid Chlorides | Benzoyl chloride, Cinnamoyl chloride | acs.orgresearchgate.netmagtechjournal.comTriazolo[1,5-c]quinazolines | nih.gov |

| Cyclocondensation | α,γ-Dicarbonyl Compounds | Diethyl oxalate | acs.orgresearchgate.netmagtechjournal.comTriazino[4,3-c]quinazoline-diones | nih.gov |

| Cyclocondensation | α-Halo Esters | Ethyl chloroacetate | acs.orgresearchgate.netmagtechjournal.comTriazino[4,3-c]quinazolin-ones | nih.gov |

This high functionalization potential makes this compound a valuable building block for combinatorial chemistry and the synthesis of libraries of complex heterocyclic compounds for various research applications.

Mechanistic Investigations of Reactions Involving 4 Hydrazino 2 Trifluoromethyl Quinazoline

Degradation and Decomposition Pathways of the Hydrazine (B178648) Moiety

The hydrazine moiety attached to the quinazoline (B50416) core is a key functional group that dictates a primary degradation pathway, particularly under oxidative conditions. Research into analogous 2-arylquinazolin-4-hydrazines has provided significant insights into this process, suggesting that the hydrazine group is susceptible to decomposition through the cleavage of its nitrogen-nitrogen bond. acs.org

The decomposition of the quinazoline-hydrazine system is readily initiated in an oxidative environment. acs.org This process involves the cleavage of the N-N single bond within the hydrazine group. Mechanistic studies on structurally similar 2-arylquinazolin-4-hydrazines confirm that this bond is susceptible to breaking, leading to the decomposition of the parent molecule. acs.org This reactivity is heightened when the hydrazine moiety is connected to an electron-deficient ring system, which is the case for the 2-(trifluoromethyl)quinazoline structure. acs.org The cleavage can be facilitated by various means, including photocatalytic systems under mild conditions involving visible light and air, which has been demonstrated for a range of hydrazine derivatives. nih.gov

Key Findings on N-N Bond Cleavage in Hydrazine Derivatives

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidative Decomposition | Oxidative environment | Cleavage of N-N bond, release of NO | acs.org |

| Photocatalytic Cleavage | Visible light, air, Ru(II) catalyst | Cleavage of N-N bonds to form secondary amines | nih.gov |

A direct consequence of the oxidative N-N bond cleavage is the formation of two key products: the corresponding heterocyclic amine and nitric oxide (NO). acs.org In this pathway, the 4-hydrazino-2-(trifluoromethyl)quinazoline molecule decomposes to yield 4-amino-2-(trifluoromethyl)quinazoline and NO. This transformation highlights the role of such compounds as potential nitric oxide donors. acs.org Studies have confirmed the generation of NO from quinazoline-hydrazine compounds through experimental methods like the Griess test. acs.org The release of NO is a significant mechanistic feature, as various quinazoline derivatives have been investigated for their ability to modulate nitric oxide production in biological systems. nih.govnih.gov

Tautomerism and Conformational Dynamics of the Quinazoline Hydrazine System

The 4-hydrazinoquinazoline (B1199610) system can exist in different tautomeric forms, primarily the amino and imino forms. Tautomers are structural isomers that readily interconvert, and the balance between them can be influenced by factors such as the solvent environment. dnu.dp.ua

Computational and spectroscopic studies have been conducted to determine the predominant tautomeric form of 4-hydrazinoquinazoline and its derivatives. dnu.dp.ua These investigations, using methods such as MP2 level theory with a 6-31G(d) basis set, have calculated the geometry and thermodynamic parameters for the different tautomers. dnu.dp.ua The research consistently indicates that 4-hydrazinoquinazoline exists predominantly in the more stable amino form. dnu.dp.ua The imino form is calculated to be significantly less stable. The relative stability of the amino tautomer is maintained across different environments, including the gas phase and various solvents, although solvents can cause slight shifts in the tautomeric equilibrium. dnu.dp.ua

Calculated Relative Energies and Dipole Moments of 4-Hydrazinoquinazoline Tautomers

| Tautomer Form | Phase/Solvent | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| Amino | Gas Phase | 0.00 | 3.14 | dnu.dp.ua |

| Imino | Gas Phase | 9.01 | 5.39 | dnu.dp.ua |

| Amino | Water | 0.00 | 4.30 | dnu.dp.ua |

| Imino | Water | 8.23 | 7.71 | dnu.dp.ua |

| Amino | Acetic Acid | 0.00 | 4.22 | dnu.dp.ua |

| Imino | Acetic Acid | 8.35 | 7.49 | dnu.dp.ua |

| Amino | Ethanol (B145695) | 0.00 | 4.19 | dnu.dp.ua |

| Imino | Ethanol | 8.38 | 7.42 | dnu.dp.ua |

| Amino | 1,4-Dioxane | 0.00 | 3.99 | dnu.dp.ua |

This inherent structural dynamic is a fundamental characteristic of the quinazoline hydrazine system, with the amino tautomer being the energetically favored form under various conditions. dnu.dp.ua

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Hydrazino-2-(trifluoromethyl)quinazoline. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed portrait of the molecule's electronic and structural environment can be assembled.

Proton (¹H) NMR Applications

Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring and the protons of the hydrazino (-NHNH₂) substituent.

The four protons on the fused benzene (B151609) ring typically appear in the aromatic region of the spectrum (δ 7.0–8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the nitrogen atoms and the electron-withdrawing trifluoromethyl group. Protons on neighboring carbons will exhibit spin-spin coupling, providing clear evidence of their connectivity. The protons of the hydrazino group are expected to appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atoms. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | d, t, dd | Signals are in the downfield region due to the aromatic ring current. |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is characterized by signals from the nine carbon atoms of the quinazoline core and the trifluoromethyl group.

The carbon atom of the trifluoromethyl group (CF₃) is particularly noteworthy, as it appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). The carbons of the quinazoline ring appear in the aromatic region (δ 110–160 ppm). The chemical shifts of C2 and C4 are significantly influenced by the direct attachment of the trifluoromethyl and hydrazino groups, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (if coupled to F) | Notes |

|---|---|---|---|

| C2 (attached to -CF₃) | 145 - 155 | Quartet (q) | Downfield shift due to electronegative N and CF₃ group. |

| C4 (attached to -NHNH₂) | 155 - 165 | Singlet (s) | Significant downfield shift due to attachment to nitrogen. |

| Quaternary Carbons (C-4a, C-8a) | 120 - 150 | Singlet (s) | Chemical shifts influenced by ring fusion and heteroatoms. |

| Aromatic CH Carbons (C-5, C-6, C-7, C-8) | 115 - 135 | Singlet (s) | Standard aromatic region. |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Fluorine-19 (¹⁹F) NMR for Precise Trifluoromethyl Group Characterization

Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this moiety. The trifluoromethyl group in this compound is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum, as there are no other fluorine atoms nearby to cause coupling. The chemical shift of this singlet is a sensitive probe of the electronic environment around the C2 position of the quinazoline ring. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and purity of the fluorinated compound. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|

Note: This is a predictive table. The exact chemical shift can vary based on the solvent and electronic environment. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₉H₇F₃N₄), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).

Under electron impact (EI) or other ionization methods, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure. Common fragmentation pathways for this molecule could include the loss of the hydrazino group, cleavage of the trifluoromethyl group, or fragmentation of the quinazoline ring system itself. libretexts.orgwikipedia.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (mass-to-charge ratio) | Notes |

|---|---|---|---|

| [M+H]⁺ | C₉H₈F₃N₄⁺ | 229.07 | Protonated molecular ion, common in ESI-MS. |

| [M]⁺ | C₉H₇F₃N₄⁺ | 228.06 | Molecular ion, common in EI-MS. |

| [M-NH₂]⁺ | C₉H₆F₃N₃⁺ | 213.05 | Loss of an amino radical from the hydrazino group. |

| [M-N₂H₃]⁺ | C₉H₄F₃N₂⁺ | 197.03 | Loss of the hydrazinyl radical. |

Note: Predicted m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. oregonstate.edu The IR spectrum of this compound is expected to display several characteristic absorption bands.

The N-H stretching vibrations of the hydrazino group (-NHNH₂) typically appear as one or two sharp bands in the 3200–3400 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum will also feature characteristic absorptions for the C=N and C=C bonds within the quinazoline ring system, typically in the 1500–1650 cm⁻¹ range. libretexts.org A very strong and characteristic absorption is expected in the 1100–1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group. vscht.cz

Table 5: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Hydrazino (-NHNH₂) | Medium, Sharp |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium to Weak |

| 1500 - 1650 | C=N / C=C Stretch | Quinazoline Ring | Medium to Strong |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, offering a precise three-dimensional map of atomic positions in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

For this compound, a successful X-ray crystallographic study would confirm the planarity of the quinazoline ring system and reveal the precise geometry and conformation of the hydrazino and trifluoromethyl substituents relative to the ring. Furthermore, it would provide invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydrazino group and potential π-π stacking between the aromatic rings of adjacent molecules. While specific crystallographic data for the title compound is not widely published, analysis of related quinazoline derivatives demonstrates the power of this technique in providing definitive structural proof. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Studies in the Context of 4 Hydrazino 2 Trifluoromethyl Quinazoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Hydrazino-2-(trifluoromethyl)quinazoline. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

One of the key aspects investigated through quantum chemical calculations is the tautomerism of the 4-hydrazino group. A computational study on 4-hydrazinoquinazoline (B1199610) has shown that it exists predominantly in the amino form. dnu.dp.ua This is a crucial finding, as the tautomeric form of a molecule can significantly influence its biological activity and chemical reactivity. Geometry and thermodynamic parameters can be computed to compare the relative stabilities of different tautomers in the gas phase and in various solvents. dnu.dp.ua

Furthermore, DFT calculations can be used to determine a range of electronic properties that serve as reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a compound. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the regions of a molecule that are electron-rich or electron-poor. These maps are useful for predicting the sites of electrophilic and nucleophilic attack, thereby providing a rational basis for understanding the molecule's reactivity in various chemical reactions. For quinazoline (B50416) derivatives, it has been shown that charge transfer occurs within the molecule, which can be visualized through MEP analysis. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Quinazoline Derivative

| Descriptor | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and are based on DFT calculations performed on analogous quinazoline structures.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its hydrazino and trifluoromethyl substituents, understanding its conformational preferences is crucial for predicting its shape and how it might interact with biological targets.

The exploration of the Potential Energy Surface (PES) is a computational technique used to identify the stable conformations (local minima) and the transition states for their interconversion. uni-muenchen.deq-chem.comvisualizeorgchem.comstackexchange.comgaussian.com By systematically changing key dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated. This allows for the identification of the lowest energy conformer, which is the most likely to be populated at equilibrium.

For the hydrazino group, the orientation relative to the quinazoline ring system is of particular interest. The PES scan can reveal the energy barriers to rotation around the C-N bond connecting the hydrazino group to the quinazoline core. Similarly, the rotation of the trifluoromethyl group can also be studied to determine its preferred orientation.

A computational study on the tautomerism of 4-hydrazinoquinazoline revealed that the amino tautomer is the most stable form. dnu.dp.ua This finding is a key feature of the molecule's potential energy surface. The study also evaluated the effect of different solvents on the tautomeric equilibrium, showing that while solvents can induce slight changes, the amino form remains predominant. dnu.dp.ua

Molecular Docking and Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor, to form a stable complex. ukaazpublications.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For this compound, molecular docking studies can be employed to predict its binding mode and affinity with various biological targets.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the study of its behavior over time. abap.co.inresearchgate.netbezmialem.edu.trnih.gov MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking.

Numerous studies have demonstrated the utility of molecular docking and MD simulations for quinazoline derivatives. For instance, these methods have been used to investigate the interactions of quinazoline compounds with targets such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, phosphodiesterase 7 (PDE7), and Matrix Metalloproteinase-13 (MMP-13). nih.govnih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. nih.gov

The stability of the protein-ligand complex can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions during the MD simulation. abap.co.inresearchgate.netnih.gov A stable complex will typically exhibit low RMSD and RMSF values.

Table 2: Representative Docking Scores of Quinazoline Derivatives with a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazoline Derivative A | -8.5 | Met793, Lys745, Asp855 |

| Quinazoline Derivative B | -9.2 | Cys797, Leu718, Thr790 |

| Reference Inhibitor | -7.8 | Met793, Leu844, Ala743 |

Note: The data in this table is illustrative and based on docking studies of various quinazoline derivatives against protein kinases.

Prediction and Validation of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By calculating the energies of reactants, products, intermediates, and transition states, the entire reaction pathway can be mapped out. Transition state theory can then be used to understand the kinetics of the reaction. wikipedia.org

The synthesis of quinazolines often involves several steps, and computational methods can be used to investigate the mechanism of each step. For example, the formation of the quinazoline ring can proceed through various pathways, and DFT calculations can help to determine the most favorable route. frontiersin.orgresearchgate.netnih.gov

The reactivity of the 4-hydrazinoquinazoline core can also be studied computationally. For instance, the reaction of 2-ethoxy-4-hydrazinoquinazoline with various electrophiles has been investigated, leading to the formation of fused triazoloquinazolines. nih.gov Computational studies can provide insights into the regioselectivity and stereoselectivity of such reactions.

Furthermore, the mechanism of autoxidation of 4-hydrazinylquinolin-2(1H)-ones, a related class of compounds, has been discussed with the aid of theoretical calculations. mdpi.com This suggests that similar computational approaches could be applied to understand the stability and reactivity of this compound under various conditions. Computational studies on the synthesis of hydrazine (B178648) itself have also been performed, providing fundamental insights into the reactivity of the N-N bond. d-nb.inforesearchgate.net

Computational Analysis of Trifluoromethyl Group Effects on Molecular Recognition and Binding

The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its unique electronic and steric properties. Computational analysis can be used to quantify the effects of the CF3 group on the molecular properties of this compound and its interactions with biological targets.

The strong electron-withdrawing nature of the CF3 group can significantly alter the electron distribution in the quinazoline ring, which can be studied using quantum chemical calculations. This can influence the acidity or basicity of nearby functional groups and the strength of non-covalent interactions, such as hydrogen bonds and halogen bonds.

In the context of molecular recognition, the CF3 group can participate in favorable interactions with protein binding pockets. For example, it can form halogen bonds with electron-rich atoms and can also engage in hydrophobic interactions. Molecular docking and MD simulations can be used to explore these interactions in detail. A computational study on fluorine-based quinolines as inhibitors for proteins involved in SARS-CoV-2 assembly highlighted the favorable binding of a trifluoromethyl-containing compound. nih.gov

Furthermore, the CF3 group can have a significant impact on the conformational preferences of the molecule. The steric bulk of the CF3 group can restrict the rotation of adjacent bonds, which can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity. A study on isoxazole-based anticancer molecules demonstrated that the presence of a trifluoromethyl moiety significantly enhanced their activity, which was supported by in silico molecular docking studies. researchgate.net

Table 3: Comparison of Physicochemical Properties of a Methyl vs. Trifluoromethyl Substituted Quinazoline

| Property | Methyl-Quinazoline | Trifluoromethyl-Quinazoline |

| Calculated LogP | 2.5 | 3.4 |

| Dipole Moment | 2.8 D | 4.1 D |

| HOMO-LUMO Gap | 4.6 eV | 4.3 eV |

Note: The values in this table are hypothetical and for illustrative purposes to show the general trends observed upon substitution of a methyl group with a trifluoromethyl group.

Structure Property Relationships in Trifluoromethylated Quinazoline Hydrazines

Impact of Trifluoromethyl Substitution on Chemical Behavior and Reactivity Profiles

The introduction of a trifluoromethyl (-CF3) group at the C2 position of the quinazoline (B50416) ring profoundly influences the molecule's electronic properties and reactivity. The -CF3 group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This strong inductive effect (-I) deactivates the quinazoline ring, making it more electron-deficient.

This electron deficiency has several significant consequences for the chemical behavior of 4-Hydrazino-2-(trifluoromethyl)quinazoline:

Increased Acidity: The electron-withdrawing nature of the -CF3 group increases the acidity of the N-H protons in the hydrazine (B178648) moiety and the quinazoline ring itself, making them more susceptible to deprotonation under basic conditions.

Enhanced Electrophilicity of the Quinazoline Core: The carbon atoms of the quinazoline ring, particularly C4, become more electrophilic and thus more susceptible to nucleophilic attack. This is a key factor in nucleophilic aromatic substitution (SNAr) reactions. mdpi.com However, some studies note that strong electron-withdrawing groups can sometimes retard certain reactions. chim.it

The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. mdpi.comnih.gov In the context of quinazoline derivatives, this substitution has been explored for creating potent bioactive molecules, including insecticides and potential photoaffinity probes. nih.gov

Table 1: Influence of Trifluoromethyl Group on Quinazoline Properties

| Property | Unsubstituted Quinazoline | 2-(Trifluoromethyl)quinazoline | Rationale for Change |

|---|---|---|---|

| Electron Density of the Ring | Higher | Lower | Strong electron-withdrawing inductive effect of the -CF3 group. mdpi.com |

| Electrophilicity at C4-position | Moderate | High | Reduced electron density on the ring makes the carbon atom more susceptible to nucleophilic attack. mdpi.com |

| Reactivity in SNAr | Less Reactive | More Reactive | The electron-deficient ring facilitates the addition-elimination mechanism of SNAr. mdpi.com |

| Acidity of N-H Protons | Lower | Higher | The inductive effect of the -CF3 group stabilizes the conjugate base. |

Role of the Hydrazine Moiety in Directing Chemical Transformations and Derivatization

The hydrazine group (-NHNH₂) at the C4 position is a versatile functional handle that dictates the derivatization potential of this compound. The terminal nitrogen atom of the hydrazine moiety is highly nucleophilic, making it a reactive site for a wide array of chemical transformations. nih.gov

Key reactions involving the hydrazine moiety include:

Formation of Hydrazones: The hydrazine group readily condenses with aldehydes and ketones to form stable hydrazone derivatives. This reaction is fundamental for linking the quinazoline core to other molecular fragments. researchgate.netmdpi.com

Cyclization Reactions: The bifunctional nature of the hydrazine group allows for its participation in cyclization reactions to form various fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds, esters, or acid chlorides can lead to the formation of pyrazoles, triazoles, or triazinones fused to the quinazoline ring. nih.govnih.gov This is a common strategy for synthesizing novel polycyclic compounds.

Acylation: The hydrazine moiety can be acylated by reacting with acid chlorides or anhydrides to form hydrazides. These hydrazides can serve as intermediates for further transformations. mdpi.com

Oxidative Cyclization: Sugar hydrazones derived from 4-hydrazinoquinazolines can undergo oxidative cyclization to form triazoloquinazolines, which are a class of C-nucleosides. nih.govnih.gov

The reactivity of the hydrazine group provides a powerful tool for generating extensive libraries of quinazoline derivatives. The specific reaction pathway can be controlled by the choice of reagent and reaction conditions, allowing for the targeted synthesis of molecules with diverse structures. acs.org

Table 2: Derivatization Reactions of the Hydrazine Moiety on the Quinazoline Core

| Reactant | Product Type | Significance | Reference |

|---|---|---|---|

| Aldehydes / Ketones | Hydrazones | Forms a stable C=N bond, linking the quinazoline to other scaffolds. | mdpi.comnih.gov |

| Diethyl Oxalate (B1200264) | nih.govnih.govsigmaaldrich.comTriazino[4,3-c]quinazoline-3,4-dione | Formation of a fused heterocyclic ring system. | nih.gov |

| Acid Chlorides (e.g., Benzoyl Chloride) | nih.govnih.govsigmaaldrich.comTriazolo[1,5-c]quinazolines (via Dimroth rearrangement) | Creates fused triazole ring systems, important in medicinal chemistry. | nih.govnih.gov |

| Ethyl Chloroformate | Carboethoxy Hydrazine Derivative | Introduces an ester functional group for further modification. | nih.gov |

| Monosaccharides | Sugar Hydrazones | Precursors for the synthesis of C-nucleoside analogues via cyclization. | nih.govnih.gov |

Systematic Investigation of Substituent Effects on the Quinazoline Core Reactivity and Selectivity

The chemical reactivity and regioselectivity of the quinazoline core are highly sensitive to the nature and position of its substituents. In 2,4-disubstituted quinazolines, the C4 position is generally more reactive toward nucleophilic aromatic substitution than the C2 position. mdpi.comnih.gov This enhanced reactivity is attributed to the ability of the adjacent nitrogen atom (N3) to stabilize the Meisenheimer intermediate formed during the SNAr reaction.

Systematic studies have elucidated the following trends:

Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the benzo portion of the quinazoline ring generally enhances the rate of nucleophilic substitution at both the C2 and C4 positions by further lowering the electron density of the heterocyclic ring. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate. nih.gov For instance, the yield of certain reactions was observed to increase with an EWG at the para-position of a benzylamine (B48309) reactant, while an EDG decreased the product yield. nih.gov

Regioselectivity: In precursors like 2,4-dichloroquinazoline, nucleophilic attack occurs preferentially at the C4 position. mdpi.com Achieving substitution at the C2 position often requires harsher reaction conditions or the use of catalysts, highlighting the intrinsic difference in reactivity between the two positions. mdpi.comacs.org The -CF3 group at C2 in this compound leaves the C4 position as the primary site for derivatization via the hydrazine moiety.

Steric Effects: Bulky substituents near the reaction center can hinder the approach of a nucleophile, thereby reducing the reaction rate. This steric hindrance can sometimes be exploited to control the regioselectivity of a reaction. chim.it

The interplay of these electronic and steric factors allows for the fine-tuning of the quinazoline core's reactivity, enabling selective functionalization at specific positions. This control is crucial for the rational design and synthesis of complex quinazoline-based molecules. chim.itnih.gov

Table 3: Effect of Substituents on the Reactivity of the Quinazoline Benzene (B151609) Ring

| Substituent Type | Position on Benzene Ring | Effect on SNAr Reactivity at C4 | General Impact on Reaction Yield | Reference |

|---|---|---|---|---|

| Electron-Donating Group (EDG) (e.g., -OCH₃, -CH₃) | Any (e.g., C6, C7) | Decreases reactivity by increasing electron density on the ring. | Tends to decrease yield in some reactions. | chim.itnih.gov |

| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -Cl, -Br) | Any (e.g., C6, C7) | Increases reactivity by decreasing electron density on the ring. | Tends to increase yield in some reactions. | chim.itnih.gov |

| Halogens (e.g., -Cl, -Br) | Any (e.g., C6, C7) | Increases reactivity (inductive effect outweighs resonance). | Generally tolerated, providing good yields. | chim.it |

| Strong EWG (e.g., -NO₂) | Any (e.g., C6, C7) | Significantly increases reactivity. | Can sometimes retard specific reactions, leading to lower yields. | chim.it |

Future Directions and Emerging Research Avenues for 4 Hydrazino 2 Trifluoromethyl Quinazoline Research

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4-Hydrazino-2-(trifluoromethyl)quinazoline and its analogs will heavily rely on the principles of green and sustainable chemistry. researchgate.net Current synthetic routes often involve multi-step processes that may use harsh reagents or require significant energy input. Emerging research aims to address these limitations by developing more atom-economical and environmentally benign methodologies.

Key future directions include:

Earth-Abundant Metal Catalysis: The use of expensive and rare transition metals is a significant drawback in many synthetic protocols. Future research will likely focus on employing earth-abundant metals like manganese acs.org or copper mdpi.com as catalysts. For instance, manganese(I)-catalyzed acceptorless dehydrogenative coupling (ADC) reactions have shown promise for the sustainable synthesis of quinazoline (B50416) derivatives, producing only water and molecular hydrogen as byproducts. acs.org

Recyclable Nano-catalysts: The development of heterogeneous catalysts, such as magnetic nano-catalysts based on modified graphene oxide, offers a pathway for efficient, solvent-free, one-pot syntheses. nih.gov These catalysts can be easily separated from the reaction mixture and recycled multiple times without a significant loss in efficiency, aligning with green chemistry principles. nih.gov

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification. researchgate.net Future synthetic strategies will likely focus on designing novel MCRs for the direct synthesis of functionalized this compound derivatives.

Alternative Energy Sources: Microwave irradiation and ultrasound-promoted synthesis are emerging as powerful tools to accelerate reaction rates, improve yields, and reduce energy consumption. researchgate.netnih.gov Applying these techniques to the synthesis of the target compound could lead to more rapid and efficient production. nih.gov

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Manganese(I) Catalysis | Atom-economical, uses earth-abundant metal, produces H₂ and H₂O as byproducts. acs.org | Sustainable synthesis of the core quinazoline ring. |

| Recyclable Nano-catalysts | High efficiency, solvent-free conditions, easy separation and recyclability. nih.gov | Green synthesis of the quinazoline scaffold. |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | One-pot synthesis of complex derivatives from simple precursors. |

| Ultrasound Promotion | Shorter reaction times, higher yields, lower energy consumption. nih.gov | Acceleration of key cyclization or substitution steps. |

Exploration of Unprecedented Derivatization Reactions and Synthetic Transformations

The hydrazino group at the C4 position is a versatile functional handle, enabling a wide array of chemical transformations. Future research will focus on leveraging this reactivity to create novel molecular architectures with diverse functionalities. The reactivity of similar hydrazino-substituted heterocycles, such as 2-ethoxy-4-hydrazinoquinazoline, provides a roadmap for potential transformations. nih.gov

Promising areas of exploration include:

Formation of Fused Heterocyclic Systems: The hydrazine (B178648) moiety can react with various bifunctional reagents to construct fused triazolo, triazino, or other heterocyclic rings onto the quinazoline core. For example, reaction with diethyl oxalate (B1200264) can yield acs.orgchemrxiv.orgnih.govtriazino[4,3-c]quinazoline systems. nih.gov The trifluoromethyl group is known to be beneficial for the cytotoxic activity of such fused systems. nih.gov

Hydrazone and Acylhydrazone Synthesis: Condensation of the hydrazine with a wide range of aldehydes and ketones can produce a library of hydrazone derivatives. nih.gov These Schiff bases are not only stable compounds but also serve as intermediates for further cyclization reactions or as bioactive molecules in their own right. nih.govnih.gov

C-Nucleoside Synthesis: The reaction with monosaccharides to form sugar hydrazones, followed by cyclization, can lead to the synthesis of novel acyclic C-nucleosides, a class of compounds with potential therapeutic applications. nih.gov

C-C Coupling Reactions: Under acidic conditions, the quinazoline core can react with C-nucleophiles like indole-3-carbaldehyde arylhydrazones. researchgate.net Exploring such C-C coupling reactions with this compound could lead to novel, complex structures. researchgate.net

Advanced Mechanistic Elucidation of Complex Reaction Pathways and Intermediates

A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic routes. Future research will employ a combination of experimental and computational techniques to probe these pathways.

Key research avenues include:

Isolation and Characterization of Intermediates: Detailed mechanistic studies often rely on the successful isolation and structural elucidation of reaction intermediates. eurekaselect.com Techniques like single-crystal X-ray diffraction can provide definitive structural evidence for proposed intermediates. eurekaselect.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states, complementing experimental findings. nih.gov Plausible mechanisms for the synthesis of the quinazoline core have been proposed and can serve as a starting point for more detailed computational analysis. researchgate.netresearchgate.net

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. nso-journal.org For heterocyclic compounds like quinazolines, where synthetic accessibility can be a bottleneck, these tools offer a powerful approach to predict reaction outcomes and design novel synthetic routes. chemrxiv.org

Future applications in this area will likely involve:

Retrosynthesis Prediction: AI-powered tools, such as those using transformer neural networks, can predict retrosynthetic pathways for complex molecules. nso-journal.org However, the performance of these models for heterocycle formation is often limited by the availability of specific reaction data. chemrxiv.orgchemrxiv.org

Transfer Learning: To overcome data scarcity, transfer learning methods are being developed. nih.govacs.org A model can be pre-trained on a large dataset of general chemical reactions and then fine-tuned on a smaller, specific dataset of quinazoline synthesis reactions to improve its predictive accuracy for this class of compounds. chemrxiv.orgacs.org A mixed fine-tuned model can achieve significantly higher accuracy for predicting valid, ring-breaking retrosynthetic disconnections. chemrxiv.orgnih.gov

Reaction Outcome Prediction: ML models can be trained to predict the success or failure of a reaction, as well as the expected yield, based on the reactants, reagents, and conditions. This can significantly reduce the number of failed experiments and accelerate the discovery of optimal synthetic conditions. nso-journal.org

Computational Design and Optimization of Novel Quinazoline Architectures

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules with desired properties. For this compound, these approaches can guide the synthesis of derivatives with enhanced biological activity or specific material properties.

Future research will focus on:

Structure-Based Drug Design: Using techniques like molecular docking and molecular dynamics (MD) simulations, researchers can model the interaction of quinazoline derivatives with biological targets such as protein kinases (e.g., EGFR) or polymerases (e.g., PARP). nih.govfrontiersin.org This allows for the design of new compounds with improved binding affinity and selectivity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of quinazoline derivatives with their biological activity. frontiersin.orgelsevierpure.com These models generate contour maps that highlight which regions of the molecule are sensitive to steric, electronic, or hydrophobic modifications, providing a roadmap for designing more potent compounds. nih.gov

De Novo Design: Based on the pharmacophoric requirements of a target, computational algorithms can design entirely new quinazoline-based scaffolds. elsevierpure.com These de novo designed molecules can then be synthesized and evaluated, potentially leading to the discovery of novel chemical entities with unique properties. nih.govrsc.orgmdpi.com

Q & A

Q. What are the common synthetic routes for 4-Hydrazino-2-(trifluoromethyl)quinazoline, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions starting from precursors like 5-chloro-2-nitrobenzoic acid. Key steps include:

- Hydrolysis : Acidic or basic conditions to convert nitro groups to amines.

- Reduction : Use of catalytic hydrogenation (e.g., Pd/C with H₂) to reduce intermediates.

- Cyclization : Trifluoromethylation via nucleophilic substitution or cyclocondensation reactions. Yield optimization depends on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and stoichiometric ratios of hydrazine derivatives .

Q. How is this compound structurally characterized, and what analytical techniques are prioritized?

Structural validation employs:

- 1H/13C-NMR : To confirm hydrogen and carbon environments (e.g., hydrazino NH₂ peaks at δ 4.5–5.5 ppm).

- LC-MS/EI-MS : For molecular ion detection ([M+H]⁺ expected at m/z 228.18).

- Elemental analysis : Cross-checking experimental vs. theoretical C/H/N percentages (e.g., C: 47.37%, H: 3.09%, N: 24.55%) to verify purity .

Q. What are the primary pharmacological activities reported for this compound derivatives?

Derivatives exhibit antitumor activity against human cancer cell lines (e.g., HepG2, MCF-7) via mechanisms like kinase inhibition. Structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group for enhancing lipophilicity and target binding .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid inhalation or skin contact.

- In case of exposure, rinse thoroughly with water and seek medical attention.

- Store in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

- Catalyst screening : Transition metals (e.g., CuI) enhance trifluoromethylation efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve cyclization kinetics.

- Temperature gradients : Staged heating (e.g., 60°C → 100°C) minimizes side reactions. Comparative studies show Method A (reflux in EtOH) yields 65% vs. Method B (microwave-assisted) at 82% .

Q. What strategies are employed to resolve contradictory data in spectral analysis (e.g., NMR shifts) during structural validation?

- Multi-technique cross-validation : Combine NMR with X-ray crystallography or IR spectroscopy.

- Theoretical calculations : DFT-based NMR shift predictions to identify discrepancies (e.g., tautomeric forms altering NH₂ signals).

- Isotopic labeling : Use of 15N-hydrazine to track hydrazino group behavior .

Q. What methodological approaches are used to investigate the antitumor mechanism of this compound derivatives?

- Molecular docking : Simulations against EGFR or VEGFR2 kinases to identify binding motifs.

- Gene expression profiling : RNA-seq to track apoptosis-related genes (e.g., BAX, CASP3).

- In vivo xenograft models : Efficacy and toxicity assessments in murine models .

Q. How can researchers design novel derivatives to enhance bioavailability and target specificity?

- Bioisosteric replacement : Substitute the hydrazino group with acylhydrazones to improve metabolic stability.

- Heterocyclic fusion : Integrate triazole or pyrimidine rings to enhance π-π stacking with kinase active sites.

- Pro-drug strategies : Introduce hydrolyzable esters for controlled release in acidic tumor microenvironments .

Key Data from Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.